Sumatriptan-d6 N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sumatriptan-d6 N-Oxide is a synthetic compound used primarily in the treatment of migraines and cluster headaches. It is a derivative of Sumatriptan, a selective serotonin receptor agonist. The “d6” in its name indicates that it is a deuterated form of Sumatriptan, meaning it contains six deuterium atoms. This modification can enhance the compound’s stability and alter its pharmacokinetic properties.
Mechanism of Action
Target of Action
Sumatriptan-d6 N-Oxide, like its parent compound Sumatriptan, primarily targets the serotonin (5-HT) receptors , specifically the 5-HT1B and 5-HT1D subtypes . These receptors are found on intracranial blood vessels and sensory nerves of the trigeminal system . The activation of these receptors plays a crucial role in the treatment of migraines and cluster headaches .
Mode of Action
As a selective agonist for 5-HT1B and 5-HT1D receptors, this compound binds to these receptors, leading to vasoconstriction of extracerebral blood vessels and reduction of neurogenic inflammation associated with antidromic neuronal transmission . This interaction results in the relief of migraine symptoms .
Biochemical Pathways
The activation of 5-HT1B and 5-HT1D receptors by this compound affects the serotonin pathway , leading to vasoconstriction and reduced inflammation . Additionally, it has been suggested that Sumatriptan can protect against myocardial ischaemia–reperfusion injury by modulating the inflammatory responses and endothelial NOS activity .
Pharmacokinetics
The pharmacokinetic properties of this compound are expected to be similar to those of Sumatriptan. Sumatriptan is known for its rapid absorption with a median tmax of 20 minutes . Its bioavailability is relatively low, ranging from 14% to 74% . The elimination half-life of Sumatriptan ranges from 2 hours to 25 hours .
Result of Action
The result of this compound’s action is the relief of migraine and cluster headache symptoms. This is achieved through the vasoconstriction of extracerebral blood vessels and the reduction of neurogenic inflammation . Moreover, it has been suggested that Sumatriptan can protect against myocardial ischaemia–reperfusion injury .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the release of Sumatriptan from MgO nanoparticles, with the release increasing as pH decreases . This suggests that the drug’s action, efficacy, and stability can be influenced by the pH of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sumatriptan-d6 N-Oxide can be synthesized through the oxidation of Sumatriptan using hydrogen peroxide in the presence of sodium tungstate and methanesulphonic acid. The reaction is typically carried out in a methanolic medium at temperatures between 50-55°C . This method is straightforward and efficient, allowing for the isolation of the N-oxide derivatives as free base and malate salt.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as preparative HPLC and flash chromatography to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Sumatriptan-d6 N-Oxide primarily undergoes oxidation reactions. The oxidation process involves the conversion of Sumatriptan to its N-oxide form using hydrogen peroxide as the oxidizing agent .
Common Reagents and Conditions
Oxidizing Agent: Hydrogen peroxide (30% aqueous solution)
Catalyst: Sodium tungstate
Medium: Methanolic medium containing methanesulphonic acid
Temperature: 50-55°C
Major Products
The major product of the oxidation reaction is this compound. The reaction conditions are optimized to ensure high yield and purity of the N-oxide derivative .
Scientific Research Applications
Sumatriptan-d6 N-Oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Sumatriptan.
Biology: Employed in studies investigating the biological pathways and mechanisms of action of Sumatriptan and its derivatives.
Medicine: Utilized in the development of new migraine treatments and in the study of drug interactions and side effects.
Industry: Applied in the pharmaceutical industry for quality control and assurance of Sumatriptan-based medications
Comparison with Similar Compounds
Similar Compounds
Sumatriptan: The parent compound, used widely for migraine treatment.
Rizatriptan N-Oxide: Another N-oxide derivative used for similar therapeutic purposes.
Zolmitriptan N-Oxide: Similar in structure and function to Sumatriptan-d6 N-Oxide.
Almotriptan N-Oxide: Another triptan derivative with comparable applications
Uniqueness
This compound is unique due to its deuterated form, which can enhance the compound’s stability and alter its pharmacokinetic properties. This makes it a valuable tool in pharmacological studies and in the development of more effective migraine treatments.
Biological Activity
Sumatriptan-d6 N-Oxide is a deuterated derivative of Sumatriptan, primarily utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the parent compound. This article delves into its biological activity, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic implications.
This compound functions as a selective agonist for serotonin receptors, specifically the 5-HT1B and 5-HT1D subtypes. This binding leads to:
- Vasoconstriction : It induces vasoconstriction of extracerebral blood vessels, which is critical in alleviating migraine symptoms.
- Reduction of Neurogenic Inflammation : The compound reduces neurogenic inflammation associated with antidromic neuronal transmission, contributing to its efficacy in migraine relief.
2. Pharmacokinetics
The pharmacokinetic profile of this compound is expected to mirror that of Sumatriptan. Key pharmacokinetic parameters include:
- Absorption : Rapid absorption with a median time to peak concentration (tmax) of approximately 20 minutes.
- Distribution : Similar distribution characteristics as its parent compound, allowing for effective quantification in biological samples using techniques such as liquid chromatography-mass spectrometry (LC-MS).
- Metabolism : Primarily metabolized through oxidation reactions, with hydrogen peroxide being a common oxidizing agent used in its synthesis.
3. Comparative Analysis
To better understand the biological activity of this compound, it is essential to compare it with its parent compound and other triptans. The following table summarizes key characteristics:
Compound | Mechanism of Action | Pharmacokinetics | Clinical Use |
---|---|---|---|
Sumatriptan | Agonist at 5-HT1B and 5-HT1D | Rapid absorption (20 min tmax) | Acute migraine treatment |
This compound | Agonist at 5-HT1B and 5-HT1D | Similar to Sumatriptan | Internal standard for studies |
Case Studies
A notable study investigated the effects of Sumatriptan on headaches induced by nitroglycerin (NTG). In this double-blind randomized crossover trial involving 10 healthy volunteers, Sumatriptan significantly reduced NTG-induced headache severity (median score reduced from 4 to 1.5) and decreased arterial diameters . This finding underscores the compound's effectiveness in modulating vascular responses associated with headaches.
Antioxidant Properties
Research has also highlighted the antioxidant properties of Sumatriptan. A study demonstrated that it scavenges superoxide, hydroxyl, and nitric oxide radicals in a dose-dependent manner . This activity may provide additional benefits in migraine treatment by mitigating oxidative stress.
5. Conclusion
This compound serves as a crucial tool in pharmacological studies aimed at understanding the mechanisms underlying migraine treatment. Its biological activity closely resembles that of Sumatriptan, particularly in receptor interaction and vascular modulation. Further research is warranted to explore its full therapeutic potential and implications in clinical settings.
Properties
CAS No. |
1346599-50-5 |
---|---|
Molecular Formula |
C14H21N3O3S |
Molecular Weight |
317.437 |
IUPAC Name |
2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C14H21N3O3S/c1-15-21(19,20)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2,3)18/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,3D3 |
InChI Key |
GRHYJEBKFWDYFD-XERRXZQWSA-N |
SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[N+](C)(C)[O-] |
Synonyms |
3-[2-[(Dimethyl-d6)oxidoamino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide; GR 112504-d6; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.